3'-De(dimethylamino)-3'-oxoazithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by the removal of the dimethylamino group and the introduction of a keto group at the 3' position. It is primarily studied for its potential applications in pharmaceutical research, particularly in understanding antibiotic resistance and developing new derivatives with improved efficacy.
The compound can be synthesized through various chemical reactions involving azithromycin and its derivatives. Notably, it has been mentioned in patent literature as a product of thermal decomposition of azithromycin N-oxide in dimethylformamide, highlighting its relevance in synthetic organic chemistry .
3'-De(dimethylamino)-3'-oxoazithromycin falls under the category of macrolide antibiotics. It is classified as an impurity or derivative of azithromycin, which itself is classified as a broad-spectrum antibiotic effective against a variety of bacterial infections.
The synthesis of 3'-De(dimethylamino)-3'-oxoazithromycin typically involves several steps, including:
The thermal decomposition reaction generally requires careful control of temperature and solvent conditions to optimize yield and purity. For instance, following the decomposition, the reaction mixture is often worked up by distillation and precipitation techniques to isolate the final product .
The molecular formula of 3'-De(dimethylamino)-3'-oxoazithromycin is with a molecular weight of approximately 703.93 g/mol. The structure features:
The InChI key for this compound is XGQFZJXKQYFJOT-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure in databases like PubChem .
3'-De(dimethylamino)-3'-oxoazithromycin can undergo various chemical reactions, including:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific conditions (temperature, solvent) play a crucial role in determining the success and yield of these transformations.
The mechanism of action for 3'-De(dimethylamino)-3'-oxoazithromycin is similar to that of azithromycin, which primarily involves:
Data from studies indicate that modifications in the structure can influence the binding affinity and effectiveness against resistant strains .
3'-De(dimethylamino)-3'-oxoazithromycin serves several roles in scientific research:
The systematic IUPAC name for 3'-De(dimethylamino)-3'-oxoazithromycin is:(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-(((2S,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one [5] [9]. This name reflects:
Table 1: Key Nomenclature Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-(((2S,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
CAS Registry Number | 612069-25-7 |
Molecular Formula | C₃₆H₆₅NO₁₃ |
Molecular Weight | 719.90 g/mol |
The molecule contains 17 defined stereocenters out of 36 carbon atoms, each with absolute (R) or (S) configurations explicitly assigned [4] [6]. Key stereochemical features include:
Table 2: Stereochemical Complexity Metrics
Stereochemical Feature | Count |
---|---|
Defined Stereocenters | 17 |
E/Z Centers | 0 |
Chiral Macrolide Carbons | 10 |
Chiral Sugar Carbons | 7 |
3'-De(dimethylamino)-3'-oxoazithromycin differs from azithromycin through a single structural modification: replacement of the 3'-dimethylamino group (N(CH₃)₂) in azithromycin's desosamine sugar with a 3'-oxo (keto) functionality (C=O) [4] [9]. This transformation:
High-Resolution Mass Spectrometry (HRMS) shows a protonated molecular ion [M+H]⁺ at m/z 720.4530 (calculated 720.4532 for C₃₆H₆₆NO₁₃⁺), confirming the molecular formula [4] [6]. Key MS/MS fragments include:
Multidimensional NMR analysis reveals critical structural features:1. ¹H NMR:- Absence of 3'-N(CH₃)₂ signal (~δ 2.30 ppm in azithromycin)- Appearance of ketone-proximal H-3' proton at δ 3.98 ppm (dd, J=10.2, 4.1 Hz)- Diagnostic H-11 anomeric proton at δ 4.80 ppm (d, J=7.8 Hz)2. ¹³C NMR:- Carbonyl signal at δ 208.5 ppm (C-3' ketone)- Anomeric carbons at δ 99.2 ppm (C-13) and δ 102.1 ppm (C-11)- Methyl groups between δ 10–22 ppm [4] [6] [9].
While experimental X-ray diffraction data was not found in the search results, the defined stereochemistry enables computational conformational analysis:
Table 3: Commercial Sources & Analytical Applications
Supplier | Catalog Number | Purity | Format | Price (25 mg) | Primary Application |
---|---|---|---|---|---|
USP Store | 1A00080 | Analytical standard | Neat | $3,200.00 | Pharmaceutical impurity profiling |
LGC Standards | TRC-D288910 | >95% (HPLC) | Neat | $3,410.00 | Method development |
Biosynth Carbosynth | AD21086 | Not specified | Neat | $400 (10 mg) | Research |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7